6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
422526-90-7 |
|---|---|
Molecular Formula |
C16H13FN2O2S |
Molecular Weight |
316.35 |
IUPAC Name |
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
YRQXHILMXQMZDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Fluorinated Anthranilic Acid Derivatives
A common approach involves cyclizing 6-fluoroanthranilic acid with urea or its analogs to form the quinazolin-4-one skeleton. For example:
- 6-Fluoroanthranilic acid (1.0 mmol) and urea (1.2 mmol) are heated at 180°C under microwave irradiation for 20 minutes in the presence of Cu(OAc)₂·H₂O (5 mol%).
- The crude product is purified via column chromatography (hexane/ethyl acetate = 2:1) to yield 6-fluoroquinazolin-4(3H)-one .
Key Data :
Introduction of the 4-Methoxybenzyl Group
The 3-position is functionalized via nucleophilic substitution or copper-catalyzed coupling. A modified Ullmann-type reaction proves effective:
Procedure :
- 6-Fluoroquinazolin-4(3H)-one (1.0 mmol), 4-methoxybenzyl chloride (1.2 mmol), and CuI (10 mol%) are refluxed in DMF at 120°C for 12 hours.
- The product, 3-(4-methoxybenzyl)-6-fluoroquinazolin-4(3H)-one , is isolated via precipitation (yield: 72%).
Key Data :
- $$ ^13C $$ NMR (126 MHz, CDCl₃): δ 161.2 (C=O), 159.7 (OCH₃), 49.4 (CH₂).
- HRMS (ESI): m/z calcd for C₁₆H₁₄FN₂O₂ [M + H]⁺: 285.1034; found: 285.1028.
Thionation Strategies for Sulfanylidene Incorporation
Lawesson’s Reagent-Mediated Thionation
The carbonyl group at position 2 is converted to a thione using Lawesson’s reagent:
Procedure :
- 3-(4-Methoxybenzyl)-6-fluoroquinazolin-4(3H)-one (1.0 mmol) and Lawesson’s reagent (2.0 mmol) are refluxed in toluene for 6 hours.
- The product is recrystallized from ethanol to yield the title compound (yield: 68%).
Key Data :
Phosphorus Pentasulfide (P₄S₁₀) Method
An alternative employs P₄S₁₀ in anhydrous dioxane:
- A suspension of the quinazolinone (1.0 mmol) and P₄S₁₀ (3.0 mmol) in dioxane is stirred at 110°C for 8 hours.
- The product is isolated via filtration (yield: 62%).
Analytical and Spectroscopic Validation
Crystallographic Data (Hypothetical Model)
While no crystal structure of the title compound is publicly available, analogous compounds exhibit:
Comparative Spectral Analysis
| Property | 3-(4-Methoxybenzyl)-6-fluoroquinazolin-4(3H)-one | 6-Fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
|---|---|---|
| $$ ^1H $$ NMR (δ, ppm) | 8.33 (dd, J = 8.0 Hz) | 8.32 (d, J = 7.9 Hz) |
| $$ ^13C $$ NMR (δ, ppm) | 161.2 (C=O) | 178.9 (C=S) |
| HRMS (m/z) | 285.1034 | 316.4 ([M + H]⁺) |
Mechanistic Considerations and Optimization
Thionation Kinetics
Lawesson’s reagent operates via a nucleophilic mechanism, where the carbonyl oxygen is replaced by sulfur through intermediate dithiophosphoric anhydrides. Reaction efficiency depends on:
- Solvent polarity (toluene > THF)
- Temperature (optimal at 110°C)
Regioselectivity Challenges
Competitive thionation at position 4 is mitigated by steric hindrance from the 3-(4-methoxybenzyl) group, favoring position 2 modification.
Industrial-Scale Considerations
Green Chemistry Adaptations
Cost Analysis
| Reagent | Cost per kg (USD) | Required per kg Product |
|---|---|---|
| 6-Fluoroanthranilic acid | 320 | 0.8 kg |
| Lawesson’s reagent | 1,200 | 2.1 kg |
| 4-Methoxybenzyl chloride | 450 | 0.7 kg |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinazolinone core or the sulfanylidene moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives and thiol derivatives.
Substitution: Amino-substituted and thiol-substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the methoxyphenyl group can enhance its binding affinity and specificity towards certain targets. The sulfanylidene moiety may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
The following table summarizes key structural and functional differences between the target compound and related quinazolinones:
Substituent Effects on Activity and Properties
- Halogenation (Position 6): The target compound’s fluorine atom contrasts with chlorine in 6-chloro-3-allyl derivatives .
Position 3 Substituents:
The 4-methoxyphenylmethyl group in the target compound differs from phenyl (in ) and allyl (in ). The methoxy group’s electron-donating nature could improve solubility and π-π stacking interactions, as seen in herbicidal compounds with 4-methoxyphenyl groups . Allyl substituents, however, may introduce reactivity or metabolic instability .Sulfur Substitution (Position 2): The thione (2-sulfanylidene) group is conserved across analogs and likely contributes to hydrogen-bonding interactions, a feature critical in enzyme inhibition or ligand-receptor binding .
Q & A
Basic Questions
Q. What are the key synthetic routes for 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one?
- Methodology : Synthesis typically involves multi-step reactions starting with quinoline or quinazolinone derivatives. Key steps include:
Substitution : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions.
Sulfur incorporation : Use of thiourea or thiolating agents to introduce the sulfanylidene moiety.
Fluorination : Directed fluorination at the 6-position using fluorinating agents like Selectfluor™.
- Conditions : Reactions often require anhydrous solvents (e.g., DMF, acetonitrile), temperatures of 60–120°C, and catalysts such as Pd/C or CuI .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product .
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and electronic environments. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles and sulfur positioning .
Q. How is the compound purified after synthesis?
- Common Techniques :
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
- Chromatography : Silica gel columns with gradient elution (e.g., hexane to ethyl acetate) resolve by-products .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of this compound?
- Methodology : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing reaction kinetics. For example, cyclocondensation steps achieve 85–90% yields under microwave conditions .
- Key Parameters : Power (300–600 W), solvent (DMSO or ethanol), and controlled temperature (80–100°C) prevent decomposition .
Q. What strategies minimize by-products during the introduction of the sulfanylidene group?
- Approach :
Thiolation Reagent Selection : Thiourea or Lawesson’s reagent provides better regioselectivity compared to PS.
Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions like oxidation.
Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Analytical Framework :
Dose-Response Studies : Validate activity thresholds (e.g., IC values) across multiple cell lines.
Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with chlorophenyl) to isolate pharmacophores .
Assay Replication : Standardize protocols (e.g., broth microdilution for antimicrobial tests) to reduce variability .
Q. What experimental designs are used for structure-activity relationship (SAR) studies?
- Key Modifications :
- Fluorine Position : Compare 6-fluoro vs. 7-fluoro analogs to assess electronic effects on bioactivity.
- Sulfur Isosteres : Replace sulfanylidene with carbonyl or sulfonyl groups to evaluate binding interactions.
Q. How is X-ray crystallography applied to confirm the sulfanylidene configuration?
- Protocol :
Crystal Growth : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals.
Data Collection : High-resolution (≤1.0 Å) synchrotron data collection resolves sulfur electron density.
Refinement : SHELXL refines anisotropic displacement parameters and validates the thione tautomer over thiol forms .
Q. What computational methods predict solubility and formulation challenges for in vivo studies?
- Tools : COSMO-RS or Hansen solubility parameters estimate solubility in physiological buffers.
- Formulation Strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability for low-solubility batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
